

# Common synonyms like p-bromocumene and 4-bromocumene

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## Compound of Interest

Compound Name: 1-Bromo-4-isopropylbenzene

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An In-Depth Technical Guide to 4-Bromocumene (p-Bromocumene): A Key Synthetic Intermediate

## Abstract

This technical guide provides a comprehensive overview of 4-bromocumene, also widely known by its common synonym p-bromocumene. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, structure, physicochemical properties, synthesis, and critical applications. We will explore its role as a versatile intermediate in organic synthesis, particularly in forming carbon-carbon and carbon-heteroatom bonds essential for creating complex molecular architectures. Furthermore, this guide will discuss the strategic importance of the bromo-isopropylbenzene moiety in medicinal chemistry, supported by detailed experimental protocols, safety guidelines, and spectroscopic data for proper characterization.

## Introduction: Clarifying Nomenclature and Significance

In the landscape of organic synthesis, precision in nomenclature is paramount. The compound with the CAS number 586-61-8 is referred to interchangeably as 4-bromocumene and p-bromocumene.<sup>[1][2]</sup> Both names describe the same molecule: a benzene ring where a bromine atom and an isopropyl group are substituted at positions 1 and 4, respectively. The prefix "p-" or "para-" denotes this 1,4-substitution pattern on the benzene ring. The IUPAC (International

Union of Pure and Applied Chemistry) name for this compound is 1-bromo-4-(1-methylethyl)benzene.[3][4][5]

4-Bromocumene is a colorless to pale yellow liquid at room temperature and is not found naturally.[1] Its significance lies in its utility as a synthetic building block. The presence of both a reactive bromine atom and a sterically influential isopropyl group makes it a valuable precursor in the pharmaceutical, agrochemical, and fine chemical industries.[1][3] The bromine atom serves as an excellent leaving group or a site for metallation, enabling its participation in a wide array of cross-coupling reactions.[1] This functionality is particularly crucial in drug design, where the introduction of bromine can enhance therapeutic activity, improve metabolic stability, and facilitate the formation of "halogen bonds" that can strengthen drug-target interactions.[6][7]

## Molecular Structure and Isomerism

The structure of 4-bromocumene is foundational to its reactivity. The isopropyl group is a moderately activating, ortho-para directing group in electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-para directing group. Understanding this electronic landscape is key to predicting its behavior in chemical reactions.

Caption: IUPAC Structure of 1-bromo-4-(1-methylethyl)benzene.

It is also important to distinguish 4-bromocumene from its structural isomers, 2-bromocumene (o-bromocumene) and 3-bromocumene (m-bromocumene), which possess different physical properties and reactivity patterns due to the varied positions of the substituents.[8][9][10]

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of 4-bromocumene is essential for its handling, purification, and characterization.

### Table 1: Physicochemical Properties of 4-Bromocumene

Property	Value	Source(s)
CAS Number	586-61-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> Br	[2][11]
Molecular Weight	199.09 g/mol	[2][4]
Appearance	Colorless to light yellow clear liquid	[1]
Melting Point	-22 °C	[2][3]
Boiling Point	103-104 °C (lit.) or 219 °C	[2][3]
Density	1.286 g/mL at 20 °C (lit.)	[2][3][11]
Refractive Index (n <sup>20</sup> /D)	1.537	[2][3][11]
Flash Point	94 °C	[1]
Water Solubility	Insoluble	[2][3][11]
LogP (Octanol/Water)	3.57250	[1]

**Table 2: Spectroscopic Data for 4-Bromocumene**

Technique	Expected Signals / Peaks	Source(s)
$^1\text{H}$ NMR	$\delta$ ~7.4-7.0 ppm (m, 4H, Ar-H): Two doublets for the aromatic protons. $\delta$ ~2.9 ppm (sept, 1H, CH): Isopropyl methine proton. $\delta$ ~1.2 ppm (d, 6H, $\text{CH}_3$ ): Two equivalent methyl groups.	[4][12]
$^{13}\text{C}$ NMR	Signals for 6 unique carbons: 4 aromatic (1 substituted with Br, 1 with isopropyl, 2 protonated) and 2 aliphatic (isopropyl CH and $\text{CH}_3$ ).	[4]
Mass Spec (EI)	m/z 198/200: Molecular ion peaks ( $\text{M}^+$ , $\text{M}+2$ ) due to bromine isotopes ( $^{79}\text{Br}/^{81}\text{Br}$ ). m/z 183/185: Loss of a methyl group ( $-\text{CH}_3$ ).	[5][13]
IR Spectroscopy	~3000-2850 $\text{cm}^{-1}$ : C-H stretching (aliphatic). ~1600, 1490 $\text{cm}^{-1}$ : C=C stretching (aromatic ring). ~820 $\text{cm}^{-1}$ : C-H out-of-plane bending for 1,4-disubstituted ring. ~1070 $\text{cm}^{-1}$ : C-Br stretching.	[4]

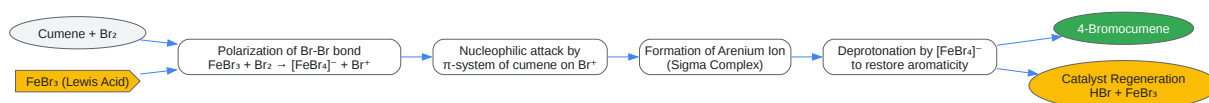
## Synthesis Methodology

The most common industrial and laboratory synthesis of 4-bromocumene is through the electrophilic aromatic substitution of cumene (isopropylbenzene).[1]

## Reaction and Mechanism

The reaction involves treating cumene with bromine ( $\text{Br}_2$ ) in the presence of a Lewis acid catalyst, such as iron(III) bromide ( $\text{FeBr}_3$ ) or aluminum chloride ( $\text{AlCl}_3$ ). The isopropyl group is

an ortho, para-director; however, due to steric hindrance from the bulky isopropyl group, the para-substituted product (4-bromocumene) is the major product.



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Caption: Mechanism of electrophilic bromination of cumene.

## Experimental Protocol: Synthesis of 4-Bromocumene

This protocol is a representative laboratory procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- Cumene (isopropylbenzene)
- Liquid Bromine (Br<sub>2</sub>)
- Iron filings or Iron(III) bromide (FeBr<sub>3</sub>)
- Dichloromethane (DCM) or Carbon tetrachloride (CCl<sub>4</sub>) (anhydrous)
- 10% Sodium hydroxide (NaOH) solution
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel

#### Procedure:

- **Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.
- **Reaction Mixture:** To the flask, add cumene (1.0 eq) and a catalytic amount of iron filings or  $\text{FeBr}_3$  (approx. 0.02 eq). Add anhydrous DCM as the solvent.
- **Bromine Addition:** Dissolve liquid bromine (1.0 eq) in a small amount of DCM and place it in the dropping funnel. Add the bromine solution dropwise to the stirring cumene solution at room temperature. The reaction is exothermic; maintain the temperature with an ice bath if necessary. A reddish-brown color will persist, and hydrogen bromide (HBr) gas will evolve.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the evolution of HBr gas ceases and the reddish color of bromine fades.
- **Workup:**
  - Carefully quench the reaction by slowly adding water.
  - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution (to remove HBr and unreacted  $\text{Br}_2$ ), water, and finally brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- **Purification:**
  - Filter off the drying agent.
  - Remove the solvent (DCM) using a rotary evaporator.
  - The crude product can be purified by vacuum distillation to yield pure 4-bromocumene as a clear liquid.

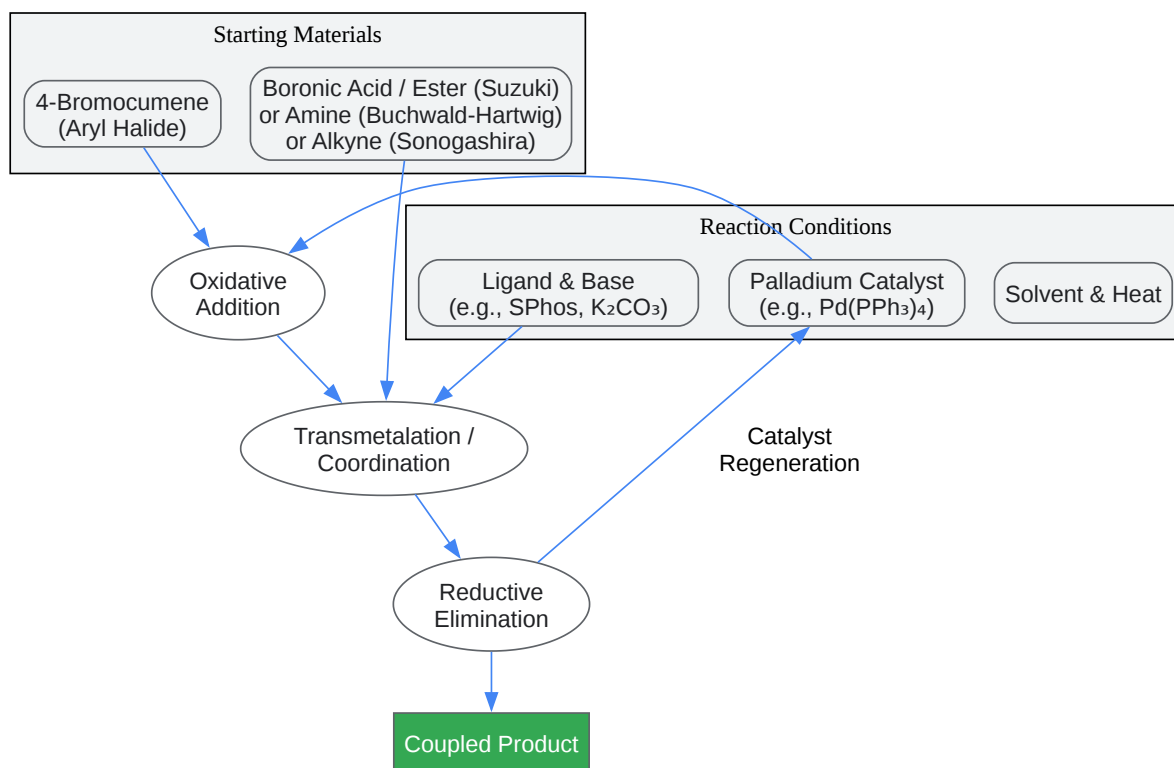
## Applications in Synthesis and Drug Development

The true value of 4-bromocumene is realized in its subsequent chemical transformations, which are pivotal in constructing complex molecules.

## Key Synthetic Transformations

The aryl bromide functionality is a gateway to numerous reactions:

- **Grignard Reagent Formation:** 4-Bromocumene reacts with magnesium metal to form 4-isopropylphenylmagnesium bromide, a potent nucleophile for creating new C-C bonds with aldehydes, ketones, and esters.
- **Palladium-Catalyzed Cross-Coupling Reactions:** It is an excellent substrate for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are cornerstones of modern pharmaceutical synthesis, allowing for the precise assembly of complex molecular scaffolds.[\[14\]](#)



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Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

## Role in Drug Design

The introduction of a bromine atom into a drug candidate is a deliberate strategic choice.<sup>[6]</sup>

- **Modulation of Potency:** Bromine, being highly polarizable, can form strong "halogen bonds"—a non-covalent interaction between the electrophilic region ( $\sigma$ -hole) on the bromine



and a nucleophilic site (like an oxygen or nitrogen) on a biological target. This can significantly enhance binding affinity and, consequently, drug potency.<sup>[7]</sup>

- **Metabolic Blocking:** The C-Br bond is strong. Placing a bromine atom at a site that is susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
- **Increased Lipophilicity:** The bulky and lipophilic nature of the bromo-isopropylbenzene moiety can improve a molecule's ability to cross cell membranes.

## Safety, Handling, and Storage

### Hazard Identification

4-Bromocumene is classified as a hazardous substance. Key GHS hazard statements include:

- H302: Harmful if swallowed.<sup>[4]</sup><sup>[15]</sup>
- H315: Causes skin irritation.<sup>[2]</sup><sup>[4]</sup>
- H319: Causes serious eye irritation.<sup>[2]</sup><sup>[4]</sup>
- H411: Toxic to aquatic life with long-lasting effects.<sup>[15]</sup>

### Safe Handling and Storage Protocol

- **Engineering Controls:** Always handle in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.<sup>[16]</sup>
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.<sup>[16]</sup><sup>[17]</sup>
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.<sup>[16]</sup> Ground all equipment to prevent static discharge.<sup>[16]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[3]</sup><sup>[16]</sup> Keep it segregated from incompatible materials such as strong oxidizing agents.

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[15] Avoid release to the environment.[15]

## Conclusion

4-Bromocumene, or p-bromocumene, is more than a simple halogenated hydrocarbon; it is a highly versatile and enabling chemical intermediate. Its well-defined structure and predictable reactivity make it an indispensable tool for synthetic chemists in academia and industry. From its role in fundamental cross-coupling reactions to its strategic application in fine-tuning the properties of pharmaceutical agents, 4-bromocumene continues to be a key building block in the creation of novel and complex molecules. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential safely and effectively.

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